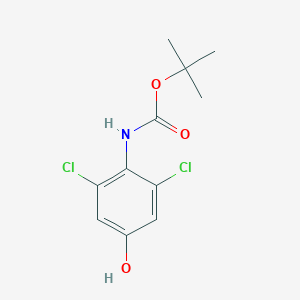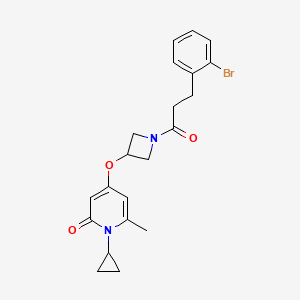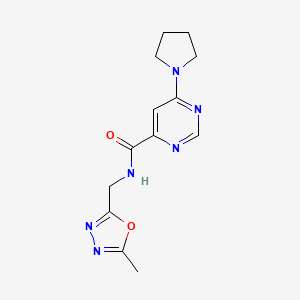
Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate" is a compound involved in various chemical reactions and possesses unique physical and chemical properties. The research on this compound spans synthesis methods, molecular structure analysis, chemical reactions and properties, as well as physical and chemical properties analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, including substitution reactions, to obtain the final product. Key techniques such as FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction are employed to confirm the structure of the synthesized compounds. These processes highlight the complexity and precision required in chemical synthesis to achieve the desired molecular structures (Huang et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is conducted through X-ray diffraction and density functional theory (DFT) calculations. This analysis confirms the molecular conformation and provides insights into the electronic structure, including the molecular electrostatic potential and frontier molecular orbitals. Such detailed study aids in understanding the compound's reactivity and stability (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving related compounds demonstrate the potential for modifications to enhance specific properties, such as biological activity. The modification of the pyridine moiety, for example, has been explored to optimize the biological properties of certain compounds, highlighting the significance of chemical structure in determining the compound's functionality (Ukrainets et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, glass transition temperatures, and thermal stability are crucial for understanding how a compound behaves under different conditions. For example, aromatic polyamides containing ether and bulky groups exhibit remarkable solubility and thermal stability, factors that are essential for their practical applications (Hsiao et al., 1999).
Aplicaciones Científicas De Investigación
Anaerobic Transformation of Phenolic Compounds
Research by Bisaillon et al. (1993) focused on the anaerobic transformation of phenolic compounds to benzoates under methanogenic conditions, demonstrating the biochemical conversion processes that can also relate to the metabolism or degradation of complex organic molecules, including fluorobenzyl derivatives (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).
HIV Integrase Inhibition
The design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides by Pace et al. (2007) as HIV integrase inhibitors highlight the therapeutic potential of fluorobenzyl-containing compounds in treating viral infections, suggesting a role in developing antiviral drugs (Pace et al., 2007).
Synthetic and Antifolate Properties
Degraw et al. (1992) synthesized and evaluated the antifolate properties of a compound structurally related to the query molecule, emphasizing its potency in inhibiting dihydrofolate reductase and potential in cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).
Protoporphyrinogen IX Oxidase Inhibitors
A study by Li et al. (2005) on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provides insights into the structural activity relationships crucial for designing herbicides or therapeutic agents, indicating possible agricultural or pharmaceutical applications of fluorobenzyl derivatives (Li et al., 2005).
Fluorinated Analogs in Mechanistic Elucidation
Genthner, Townsend, and Chapman (1989) used fluorinated phenol analogs to study the anaerobic transformation of phenol to benzoate, demonstrating the utility of fluorinated compounds in probing biochemical pathways and mechanisms (Genthner, Townsend, & Chapman, 1989).
Propiedades
IUPAC Name |
methyl 2-[[1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-21(27)15-8-3-5-11-18(15)23-19(25)16-9-6-12-24(20(16)26)13-14-7-2-4-10-17(14)22/h2-12H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXVUDYDUAULCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)
![2-{1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2486594.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)